molecular formula C14H16N2 B2632366 4-Methyl-2-(1-pyrrolidinyl)quinoline CAS No. 53541-66-5

4-Methyl-2-(1-pyrrolidinyl)quinoline

Cat. No.: B2632366
CAS No.: 53541-66-5
M. Wt: 212.296
InChI Key: HEIIJGQRVGSYNP-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolidinyl)quinoline is a synthetic organic compound featuring a quinoline core structure substituted with a methyl group at the 4-position and a pyrrolidine ring at the 2-position. The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of biological activities . While the specific biological profile and research applications of this compound are not yet detailed in the literature, its molecular architecture suggests significant potential for investigation. Quinoline derivatives are extensively studied for their antibacterial and antifungal properties . Furthermore, the 2-position of the quinoline ring is often modified to fine-tune biological activity, and substitutions with nitrogen-containing heterocycles, like pyrrolidine, are common strategies in the development of compounds with anticancer and antimalarial activity . As such, this compound serves as a valuable chemical intermediate and building block for synthesizing more complex molecules, for structure-activity relationship (SAR) studies, and for screening in various pharmacological and biochemical assays. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIIJGQRVGSYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322006
Record name 4-methyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53541-66-5
Record name 4-methyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Quinoline Ring:

Substitution at the 4-position: The methyl group at the 4-position can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the steric and electronic requirements of the binding site.

Substitution at other positions (5, 6, 7, 8): Introducing substituents on the benzo part of the quinoline (B57606) ring can significantly impact activity. For example, in other quinoline series, substitutions at the 7-position have been shown to be critical for antimalarial activity. nih.gov Modifications at these positions can influence lipophilicity, metabolic stability, and target interactions.

Modification of the 2 1 Pyrrolidinyl Moiety:

Ring size variation: Replacing the pyrrolidine (B122466) ring with other cyclic amines (e.g., piperidine (B6355638), morpholine) can alter the conformational flexibility and hydrogen bonding capacity of the molecule.

Substitution on the pyrrolidine ring: As discussed in the stereoisomerism section, introducing substituents on the pyrrolidine ring can lead to more specific interactions with the target and potentially improve potency and selectivity.

Hybrid Molecules:

Linkage to other pharmacophores: A common strategy in drug design is to create hybrid molecules by linking the quinoline (B57606) scaffold to another known bioactive moiety. This can lead to compounds with dual activity or improved target affinity. For instance, quinoline derivatives have been linked to chalcones and other heterocyclic systems to generate potent anticancer and antimicrobial agents. nih.govnih.gov

The table below provides examples of design strategies and their potential outcomes based on findings from related quinoline compounds.

Modification Strategy Specific Example Rationale Potential Outcome Reference
Quinoline Ring SubstitutionIntroduction of a chlorine atom at the 7-position.Enhance antimalarial activity based on known SAR of 4-aminoquinolines.Increased potency against parasitic strains. nih.gov
Side Chain ModificationReplacement of the pyrrolidine (B122466) ring with a piperidine (B6355638) ring.To investigate the influence of ring size and basicity on activity.Altered binding affinity and selectivity. mdpi.com
Introduction of Polar GroupsAddition of a hydroxyl group to the pyrrolidine ring.To improve aqueous solubility and introduce new hydrogen bonding interactions.Enhanced pharmacokinetic properties and potentially altered target binding.N/A
Bioisosteric ReplacementReplacement of the 4-methyl group with a trifluoromethyl group.To modify electronic properties and metabolic stability.Increased potency and improved metabolic profile.N/A

These design strategies, guided by SAR investigations, provide a framework for the rational development of novel analogs of 4-Methyl-2-(1-pyrrolidinyl)quinoline with optimized biological activities.

Iv. Characterization and Analytical Techniques

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental to the analysis of quinoline (B57606) derivatives, enabling both qualitative and quantitative assessment.

Thin Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of the synthesis of 4-Methyl-2-(1-pyrrolidinyl)quinoline. It offers a rapid and effective means to track the consumption of starting materials and the formation of the product. In the synthesis of analogous 4-methyl-2-(substituted phenyl)quinoline derivatives, TLC was employed to monitor the completion of the reaction. derpharmachemica.com

For purity assessment, a small spot of the compound is applied to a TLC plate (typically silica (B1680970) gel) and developed with an appropriate solvent system. The choice of eluent is critical for achieving good separation. For quinoline derivatives, non-polar to moderately polar solvent systems are common. For instance, a mobile phase consisting of a mixture of ethyl acetate (B1210297) and n-hexane is effective for related structures. derpharmachemica.commdpi.com After development, the plate is visualized, typically under UV light (254 nm), to reveal the spots. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities or unreacted starting materials.

The retention factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. While the specific Rf value for this compound would be determined experimentally, a hypothetical analysis is presented in the table below.

Table 1: Illustrative TLC Analysis Data

Parameter Value Description
Stationary Phase Silica Gel 60 F254 The adsorbent material on the TLC plate.
Mobile Phase Ethyl Acetate/n-Hexane (1:1 v/v) The solvent system used to separate the components.
Rf Value 0.45 (Hypothetical) The retention factor for the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity verification of this compound. This technique provides high-resolution separation and is routinely used to determine the precise purity of pharmaceutical compounds and synthetic intermediates.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a stationary phase (commonly C18) and is eluted with a mobile phase, such as a mixture of acetonitrile (B52724) and buffered water. A detector, often a Diode-Array Detector (DAD), measures the absorbance of the eluate, generating a chromatogram. The time at which the compound elutes from the column is known as its retention time (Rt), a characteristic value under specific chromatographic conditions. For related quinoline compounds, LC/MS (a technique based on HPLC) has been used to confirm their identity, with specific retention times noted. mdpi.com

The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters

Parameter Condition Purpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm) The stationary phase that separates the sample components.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) The solvent that carries the sample through the column.
Flow Rate 1.0 mL/min The speed at which the mobile phase moves through the column.
Detection DAD at 254 nm Wavelength used for detecting the quinoline ring system.

Other Physicochemical Characterization

Beyond chromatographic techniques, fundamental physicochemical properties are measured to confirm the identity and purity of the compound.

The melting point of a solid crystalline compound is a crucial indicator of its purity. A pure substance typically melts over a narrow range of 1-2°C. The presence of impurities broadens this range and depresses the melting point. Therefore, determining the melting point of synthesized this compound serves as a simple yet effective purity check. For a series of synthesized 4-methyl-2-(substitutedphenyl)quinoline derivatives, melting point determination was a key step in establishing their purity alongside TLC. derpharmachemica.com While the exact melting point for this compound must be determined experimentally, various related quinoline structures exhibit a wide range of melting points, from as low as 9-10°C for 4-methylquinoline (B147181) to over 220°C for 2-hydroxy-4-methylquinoline. sigmaaldrich.comsigmaaldrich.com

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) in a compound. This analysis provides strong evidence for the compound's empirical and molecular formula. For a newly synthesized compound like this compound, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on its molecular formula, C14H16N2. A close correlation between the found and calculated values (typically within ±0.4%) supports the successful synthesis and purification of the target structure. mdpi.com

Table 3: Elemental Analysis for C14H16N2

Element Symbol Atomic Mass Moles in Formula Mass in Formula Percentage (%)
Carbon C 12.011 14 168.154 79.21
Hydrogen H 1.008 16 16.128 7.60
Nitrogen N 14.007 2 28.014 13.20

| Total | | | | 212.296 | 100.00 |

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. For 4-Methyl-2-(1-pyrrolidinyl)quinoline, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. Such calculations also yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting the molecule's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Furthermore, DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model. researchgate.netrsc.org The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, revealing regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus providing clues about its intermolecular interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.govnih.gov MD simulations can be used to study the conformational flexibility of the pyrrolidinyl ring and its interaction with solvent molecules. These simulations can also be employed to investigate the stability of potential complexes formed between the quinoline (B57606) derivative and biological macromolecules, such as proteins or nucleic acids. eurekaselect.com By simulating the system over time, it is possible to understand the nature and strength of intermolecular forces, including hydrogen bonds and hydrophobic interactions, that govern these associations.

Theoretical Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be theoretically predicted using various descriptors derived from quantum chemical calculations. As mentioned, the HOMO-LUMO gap is a primary indicator of chemical stability. A larger energy gap generally suggests higher stability and lower reactivity. Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity profile. researchgate.net These parameters are crucial in understanding how the molecule might behave in chemical reactions and biological systems.

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. springernature.comnih.gov These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. nih.gov

Table 1: Key Global Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Ionization PotentialII ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityAA ≈ -ELUMOEnergy released when an electron is added.
Electronegativityχχ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardnessηη = (I - A) / 2Resistance to change in electron configuration.
Global SoftnessSS = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Indexωω = μ2 / (2η)A measure of the ability to accept electrons.

Note: μ represents the chemical potential, which is the negative of electronegativity (μ = -χ).

The calculation of these descriptors for this compound would offer a theoretical basis for understanding its reactivity in various chemical and biological processes.

Molecular Docking and Ligand-Protein Interaction Simulations (Excluding human clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in understanding the potential interactions between a small molecule, such as this compound, and a biological receptor at the atomic level. Docking simulations can identify the binding mode and estimate the binding affinity of the ligand to the protein's active site. nih.govresearchgate.net

For this compound, molecular docking studies could be performed against a variety of protein targets to explore its potential biological activities. The results of these simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net The binding energy values obtained from docking can be used to rank the potential efficacy of different ligands for a specific target. researchgate.net Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. eurekaselect.com

Vi. Structure Activity Relationship Sar Investigations

General Principles of SAR for Quinoline (B57606) Derivatives

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. nih.govresearchgate.net Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.comontosight.airesearchgate.net The general SAR principles for quinoline derivatives highlight several key aspects:

Planarity and Intercalation: The flat, aromatic nature of the quinoline ring allows it to intercalate between the base pairs of DNA, a mechanism central to the cytotoxic activity of many quinoline-based anticancer agents. researchgate.net

Hydrogen Bonding: The nitrogen atom at position 1 (N1) acts as a hydrogen bond acceptor, which is often critical for binding to target proteins. researchgate.net

Substituent Effects: The type, position, and orientation of substituents on the quinoline core dramatically affect the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity and target selectivity. nih.govgeorgiasouthern.edu For example, electron-withdrawing groups can influence the pKa of the quinoline nitrogen, while bulky substituents can provide steric hindrance or enhance binding through van der Waals interactions.

Metal Chelation: Certain quinoline derivatives, such as 8-hydroxyquinolines, can chelate metal ions, which is a key mechanism for their antimicrobial and neuroprotective effects. researchgate.net

These fundamental principles provide a framework for the rational design of new quinoline derivatives with enhanced potency and selectivity. nih.gov

Positional Effects of Substituents on Activity Profile

The nitrogen atom at position 1 is fundamental to the quinoline's chemical character. While direct substitution on the nitrogen in the aromatic ring is not typical without altering the ring's nature (e.g., forming quinolinium salts), its electronic state and accessibility are paramount.

Basicity and Protonation: The basicity of the N1 atom is crucial for the formation of salts and for interactions with biological targets. Substituents elsewhere on the ring can modulate this basicity through inductive and resonance effects.

N-Oxide Formation: Conversion of the quinoline nitrogen to an N-oxide represents a significant modification. Quinoline N-oxides can exhibit distinct biological activities and often serve as intermediates for further functionalization, particularly at the C2 and C8 positions. rsc.org Steric and electronic factors of other substituents govern the selectivity of subsequent reactions on the N-oxide derivatives. rsc.org

The 2-position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic substitution. quora.com This position is a common site for introducing diverse functionalities to modulate biological activity. The introduction of different groups can influence potency, selectivity, and pharmacokinetic properties.

For instance, in the development of c-Met kinase inhibitors, modifications at the 2-position were explored to enhance activity and mitigate potential metabolic liabilities. nih.gov The nature of the substituent, whether it is a hydrogen bond donor/acceptor, a bulky group, or a flexible chain, dictates the interaction with the target protein.

Table 1: Illustrative SAR at the 2-Position of Quinoline Derivatives
Substituent at C2Observed Effect on Biological ActivityExample ContextReference
Aryl Group (e.g., Phenyl)Can engage in π-π stacking interactions; substitution on the aryl ring further modulates activity.Antifungal Agents neliti.comresearchgate.net
Amino GroupActs as a hydrogen bond donor, crucial for interactions with many enzymes.Antimalarials youtube.com
Heterocyclic Ring (e.g., Pyrrolidinyl)Introduces 3D structural features and a basic nitrogen for polar interactions.Antifungal/Enzyme Inhibitors nih.gov
Chloro GroupServes as a key intermediate for introducing other nucleophiles.Synthetic Chemistry mdpi.com

A methyl group at the 4-position, as seen in 4-Methyl-2-(1-pyrrolidinyl)quinoline, can have several impacts on the molecule's activity.

Steric Influence: The methyl group can influence the conformation of adjacent substituents and affect how the molecule fits into a binding pocket.

Electronic Effects: As an electron-donating group, it can slightly increase the electron density of the quinoline ring system.

Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. neliti.com

Metabolic Stability: A methyl group can be a site for metabolic oxidation (hydroxylation), potentially leading to the formation of active or inactive metabolites.

Activity Modulation: In studies of 4-aminoquinoline (B48711) antimalarials, substituents at positions other than 7-chloro, such as a methyl group at position 3, were found to reduce activity, while a methyl group at position 8 could abolish it entirely, demonstrating the high positional sensitivity of substituent effects. pharmacy180.com Conversely, in other contexts, a 4-methyl group has been integral to the activity of certain antifungal agents. neliti.comresearchgate.net

The pyrrolidinyl group at the 2-position is a key structural feature. As a saturated N-heterocycle, it imparts distinct properties compared to flat aromatic substituents.

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine (B122466) ring introduces a three-dimensional character to the molecule, which can be crucial for optimizing steric fit within a complex protein binding site. nih.gov

Basicity: The nitrogen atom within the pyrrolidine ring is basic and will be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a biological target.

Conformational Flexibility: The pyrrolidine ring is conformationally flexible, existing in "envelope" and "twisted" forms. This flexibility can allow the molecule to adapt its shape to match the topology of the binding site, an effect known as "induced fit". nih.gov

Improved Physicochemical Properties: The inclusion of the pyrrolidinyl moiety can improve a compound's aqueous solubility and other pharmacokinetic properties.

Table 2: Key Features of the Pyrrolidinyl Moiety and Their SAR Implications
FeatureDescriptionPotential Contribution to Biological ActivityReference
Basic NitrogenActs as a proton acceptor; positively charged at physiological pH.Forms key ionic bonds or hydrogen bonds with target residues. nih.gov
sp³-Hybridized CarbonsCreates a non-planar, three-dimensional structure.Enhances binding affinity by exploring 3D pharmacophore space and improving steric fit. nih.gov
Rotatable C-N BondThe bond connecting the pyrrolidine ring to the quinoline core allows for rotation.Orients the pyrrolidinyl group for optimal interaction with the target. nih.gov
Lipophilicity/Hydrophilicity BalanceCombines a hydrophobic carbon skeleton with a hydrophilic basic center.Can improve pharmacokinetic properties like membrane permeability and solubility. nih.gov

Substituents on the benzo part of the quinoline ring (positions 5, 6, 7, and 8) and at the 3-position are also vital for modulating activity. The optimal substitution pattern is highly dependent on the specific biological target.

Position 3: Introduction of a methyl group at the C3 position has been shown to reduce the antimalarial activity of 4-aminoquinolines. youtube.com However, other functionalities like a hydroxymethyl or cyano group have been found to be important for phosphodiesterase 5 (PDE5) potency. nih.gov

Position 5: A nitro group at C5 has been shown to be tolerated in some series, though it can also lead to toxicity. rsc.org

Position 6: Halogen substituents, such as fluorine, at the C6 position are often used to modulate electronic properties and can block potential sites of metabolism. ontosight.ai

Position 7: This is a critically important position. The 7-chloro substituent is essential for the activity of many 4-aminoquinoline antimalarials like Chloroquine (B1663885). youtube.com In other studies, a large and bulky alkoxy group at position 7 was found to be beneficial for antiproliferative activity against cancer cells. nih.gov

Position 8: This position is sensitive to substitution. An additional methyl group at C8 can abolish the activity of chloroquine. pharmacy180.com However, for other classes of drugs, various substituents at the C8 position, including cyclopropyl, provided potent PDE5 inhibitory activity. nih.gov

Table 3: Summary of Substituent Effects at Various Quinoline Positions
PositionExample SubstituentInfluence on Activity ProfileReference
3MethylOften reduces antimalarial activity. youtube.com
5NitroCan be tolerated but may introduce toxicity. rsc.org
6FluoroEnhances electronic properties and blocks metabolism. ontosight.ai
7ChloroEssential for the antimalarial activity of 4-aminoquinolines. youtube.com
7Bulky AlkoxyBeneficial for antiproliferative activity. nih.gov
8CyclopropylLeads to potent phosphodiesterase 5 (PDE5) inhibition. nih.gov

Impact of Stereoisomerism on Activity

The pyrrolidine ring in this compound introduces a potential for stereoisomerism if the pyrrolidine ring itself is substituted. While the parent compound does not have a chiral center on the pyrrolidine ring, derivatives with substituents at the 2, 3, or 4-positions of the pyrrolidine moiety would be chiral. The spatial arrangement of these substituents can significantly influence the compound's interaction with its biological target.

In medicinal chemistry, it is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the different enantiomers. For instance, studies on various bioactive molecules containing a pyrrolidine scaffold have demonstrated that the stereochemistry of the pyrrolidinyl moiety is a critical determinant of their biological activity.

Although specific studies on the stereoisomers of this compound derivatives are not extensively reported in the available literature, we can infer the potential impact from related compounds. For example, in a series of quinoline-2-carboxamides, the nature of the cyclic amine at the 2-position, including pyrrolidine, was found to be important for antimycobacterial activity. mdpi.com Had these pyrrolidine rings been substituted, it is highly probable that the different stereoisomers would have displayed varying levels of activity.

The table below illustrates hypothetical scenarios of how stereoisomerism in a substituted pyrrolidine ring could impact the biological activity of this compound analogs.

Compound Position of Substituent on Pyrrolidine Ring Stereoisomer Hypothetical Biological Activity
Analog A3-position(R)-enantiomerHigh affinity for target receptor
Analog A3-position(S)-enantiomerLow affinity for target receptor
Analog B2-position(R)-enantiomerPotent enzyme inhibitor
Analog B2-position(S)-enantiomerInactive as an enzyme inhibitor

This table is illustrative and based on general principles of stereochemistry in drug action, as direct data for this compound analogs is not available.

Tautomeric Forms and their Relevance to Molecular Interactions

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, can play a significant role in the molecular interactions of this compound. The presence of the 2-amino (pyrrolidinyl) group and the quinoline ring system allows for potential tautomeric forms.

The primary form of tautomerism to consider for this compound is the amino-imino tautomerism at the 2-position of the quinoline ring. The 2-(1-pyrrolidinyl)quinoline can exist in equilibrium with its imino tautomer, 2-(pyrrolidinylideneamino)quinoline.

Furthermore, the quinoline ring itself can exhibit keto-enol tautomerism, particularly if hydroxyl groups are introduced as substituents. For the parent compound, the amino-imino tautomerism is more relevant. The position of this equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the quinoline ring. Computational studies on related 4-hydroxyquinolines have shown a preference for the keto tautomer, 4-quinolone. researchgate.netresearchgate.netrsc.org Similarly, the tautomeric equilibrium of this compound will dictate its hydrogen bonding capabilities.

The different tautomeric forms present distinct patterns of hydrogen bond donors and acceptors, which are critical for molecular recognition by biological targets.

Amino tautomer: The nitrogen atom of the pyrrolidine ring is a hydrogen bond acceptor, and if any N-H groups were present on a substituted pyrrolidine, they could act as donors. The quinoline nitrogen is also a hydrogen bond acceptor.

Imino tautomer: The imino nitrogen can act as a hydrogen bond acceptor, and the adjacent N-H group (if protonated) can act as a hydrogen bond donor.

The ability to exist in different tautomeric forms can be advantageous for drug-receptor interactions, allowing the molecule to adapt to the binding site's electronic and steric requirements. Studies on 4-oxoquinolines have highlighted that prototropic tautomerism markedly influences their biological activity as monoamine oxidase inhibitors. nih.gov

The following table summarizes the potential hydrogen bonding properties of the tautomeric forms of this compound.

Tautomeric Form Hydrogen Bond Donors Hydrogen Bond Acceptors Potential Relevance to Molecular Interactions
Amino (dominant)None on the core structurePyrrolidine N, Quinoline NCan interact with hydrogen bond donor groups on the biological target.
Imino (minor)N-H (if protonated)Imino N, Quinoline NCan interact with both hydrogen bond donor and acceptor groups on the biological target.

Design Strategies for Modulating Activity through Structural Modifications

The modulation of the biological activity of this compound can be achieved through various structural modifications. These strategies are guided by SAR principles derived from related quinoline derivatives and aim to enhance potency, selectivity, and pharmacokinetic properties.

Vii. Mechanistic Investigations and Cellular Interactions in Vitro

Studies on Enzyme Inhibition and Modulation (e.g., ATP synthase, phosphofructokinase)

While direct studies on the inhibitory action of 4-Methyl-2-(1-pyrrolidinyl)quinoline against ATP synthase and phosphofructokinase are not extensively documented, research on related quinoline (B57606) derivatives provides insights into their potential as enzyme modulators.

ATP Synthase Inhibition:

Quinoline compounds have been identified as inhibitors of F1Fo ATP synthase, a critical enzyme in cellular energy metabolism. nih.govnih.gov This inhibition is a promising avenue for the development of new therapeutic agents, particularly antimicrobials. nih.govnih.gov For instance, certain quinoline derivatives have demonstrated potent inhibitory effects against the ATP synthase of pathogenic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov The mechanism of inhibition often involves the binding of the quinoline moiety to the c-ring of the F1Fo ATP synthase. nih.govnih.gov One study reported that a series of C1/C2 quinoline analogs effectively inhibited P. aeruginosa ATP synthase in vitro, with some of the most active compounds featuring a methyl sulfide (B99878) at the C1 position and a bulky, hydrophobic group at C2. nih.govnih.gov

A related quinoline derivative, dequalinium, has been shown to inhibit the ATPase activities of F1 from both mitochondria and bacteria in a reversible and noncompetitive manner. asm.org The inhibitory potential of various quinoline derivatives against bacterial ATP synthase is an active area of research, with studies reporting IC50 values in the low micromolar range for the most potent analogs. nih.gov

Phosphofructokinase Modulation:

Currently, there is a lack of specific research data on the direct inhibition of phosphofructokinase (PFK) by this compound. However, the broader class of quinoline-based compounds has been investigated for various enzymatic inhibitory activities. nih.gov PFK is a key regulatory enzyme in glycolysis, and its inhibition can have significant effects on cellular metabolism. nih.gov While some small molecule inhibitors of Trypanosoma brucei PFK have been described, detailed studies involving quinoline scaffolds are not yet prevalent in the literature. nih.gov

Table 1: Inhibitory Activity of Representative Quinoline Analogs on ATP Synthase

Compound ID Target Organism/Enzyme IC50 (µM) Reference
WSA236 P. aeruginosa ATP synthase 2 nih.gov
WSA238 P. aeruginosa ATP synthase 2 nih.gov
Quinoline Analog 1 P. aeruginosa ATP synthase vesicles Not specified nih.gov
Dequalinium Mitochondrial and bacterial F1 ATPase Not specified asm.org

Cellular-Level Interactions (e.g., effects on erythrocytes, leukocytes, T lymphocytes, prion-infected cell lines)

The interactions of this compound and its analogs at the cellular level have been explored in various contexts, revealing a range of effects on different cell types.

Effects on Erythrocytes:

Quinoline-containing antimalarial drugs are known to interact with erythrocyte membranes. nih.gov Studies have shown that compounds like chloroquine (B1663885) and quinine (B1679958) can either stabilize or destabilize red blood cells depending on the pH, with the protonated forms of the drugs generally causing destabilization. nih.gov Mefloquine, another quinoline derivative, has been observed to cause cell lysis in the millimolar range through a detergent-like effect. nih.gov While specific data on this compound is not available, the general properties of quinolines suggest potential interactions with erythrocyte membranes. nih.gov Some quinoline-based compounds have been shown to have low hemolytic activity in vitro. researchgate.net

Effects on Leukocytes and T Lymphocytes:

The immunomodulatory effects of quinoline derivatives have been noted in several studies. For instance, the quinoline-containing compound quinacrine (B1676205) has been shown to neutralize the stimulative effect of low-dose radiation on the chemokinesis of polymorphonuclear leukocytes, suggesting an interaction with eicosanoid metabolism. nih.gov Furthermore, certain quinazoline (B50416) molecules, which share a similar heterocyclic core, have been found to inhibit the proliferation of T cells from human peripheral blood mononuclear cells (PBMC) with IC50 values in the sub-micromolar range. nih.gov This anti-proliferative effect was associated with the inhibition of tyrosine phosphorylation of SLP-76, a key signaling molecule in the T cell receptor pathway. nih.gov

Effects on Prion-Infected Cell Lines:

Quinoline derivatives have emerged as a class of compounds with potential therapeutic applications in prion diseases. nih.gov Antimalarial quinolines have been shown to possess anti-scrapie activity. nih.gov In one study, various aminoquinoline analogues were synthesized and evaluated for their effect on the aggregation of a prion peptide. nih.gov The results indicated that compounds such as 4-amino-7-chloroquinoline and N-(7-chloro-4-quinolinyl)-1,2-ethanediamine significantly inhibited this aggregation, suggesting their potential as lead compounds for the development of anti-prion therapeutics. nih.gov

Table 2: Cellular Interactions of Representative Quinoline Analogs

Compound Class/Analog Cell Type Observed Effect Reference
Chloroquine, Quinine Human Erythrocytes pH-dependent stabilization/destabilization nih.gov
Mefloquine Human Erythrocytes Cell lysis nih.gov
Quinacrine Polymorphonuclear Leukocytes Neutralization of radiation-stimulated chemokinesis nih.gov
N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine Human PBMC T cells Inhibition of proliferation (sub-µM IC50) nih.gov
4-amino-7-chloroquinoline Prion peptide Inhibition of aggregation nih.gov

Modulator of Specific Protein Targets (In Vitro Studies)

In vitro studies have identified several specific protein targets for quinoline-based compounds, shedding light on their mechanisms of action. A functional proteomics approach, exploiting the structural similarity between quinolines and the purine (B94841) ring of ATP, identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs in human red blood cell lysate. drugbank.com The activity of QR2 was potently inhibited by several of the quinolines tested. drugbank.com

Furthermore, the quinoline scaffold is a common feature in many kinase inhibitors. nih.govnih.gov Numerous quinoline derivatives have been developed as inhibitors of protein kinases involved in cancer signaling pathways, such as:

PI3K/Akt/mTOR pathway: Several quinoline derivatives are in clinical trials as inhibitors of this pathway. nih.gov

c-Met kinase: 3,6-disubstituted quinolines have shown selective inhibition of c-Met kinase with IC50 values in the nanomolar range. nih.gov

Epidermal Growth Factor Receptors (EGFR): 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as EGFR inhibitors. nih.gov

While these studies were not conducted specifically on this compound, they highlight the propensity of the quinoline core to interact with and modulate the activity of a diverse range of protein targets.

Table 3: Identified Protein Targets of Quinoline Derivatives

Protein Target Class of Quinoline Derivative Method of Identification Reference
Aldehyde Dehydrogenase 1 (ALDH1) General quinoline drugs Displacement affinity chromatography drugbank.com
Quinone Reductase 2 (QR2) General quinoline drugs Displacement affinity chromatography drugbank.com
PI3K/Akt/mTOR pathway kinases Various substituted quinolines In vitro kinase assays nih.gov
c-Met kinase 3,6-disubstituted quinolines In vitro kinase assays nih.gov
Epidermal Growth Factor Receptors (EGFR) 4-anilinoquinoline-3-carbonitriles In vitro kinase assays nih.gov

Pathway Modulation Studies (e.g., mitochondrial apoptotic pathway)

A significant body of research has focused on the ability of quinoline derivatives to modulate cellular pathways, particularly the mitochondrial apoptotic pathway, in the context of cancer. nih.govtbzmed.ac.irresearchgate.net

Several novel quinoline-based compounds have been shown to induce apoptosis in various cancer cell lines. nih.govtbzmed.ac.irresearchgate.net The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

Changes in mitochondrial membrane potential: A hallmark of early apoptosis.

Release of cytochrome c from mitochondria into the cytosol: This triggers the activation of the caspase cascade. researchgate.net

Modulation of Bcl-2 family proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). tbzmed.ac.irresearchgate.net

Activation of caspases: Particularly caspase-9 (initiator caspase for the mitochondrial pathway) and caspase-3 (an executioner caspase). tbzmed.ac.irresearchgate.net

For example, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 were found to induce apoptosis in MCF-7 breast cancer cells via a mitochondrial-dependent pathway. nih.gov Similarly, a newly synthesized tetrahydrobenzo[h]quinoline derivative was shown to induce apoptosis in MCF-7 cells by triggering the intrinsic pathway, as evidenced by an imbalance in Bax and Bcl-2 expression and a significant increase in cleaved-caspase 9. tbzmed.ac.ir Another quinoline derivative, PQ1, was found to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). researchgate.net

These findings suggest that the quinoline scaffold is a promising template for the design of new anticancer agents that can effectively engage the mitochondrial apoptotic machinery.

Table 4: Effects of Representative Quinoline Derivatives on the Mitochondrial Apoptotic Pathway in Cancer Cells

Quinoline Derivative Cancer Cell Line Key Mechanistic Findings Reference
Combretastatin A-4 quinoline analog (12c) MCF-7 (Breast) Induction of apoptosis via mitochondrial-dependent pathway nih.gov
Tetrahydrobenzo[h]quinoline MCF-7 (Breast) Unbalance of Bax/Bcl-2, increase in cleaved-caspase 9 tbzmed.ac.ir
PQ1 T47D (Breast) Activation of caspase-9, release of cytochrome c, increased Bax researchgate.net

Viii. Applications in Chemical Science and Technology

Organic Synthesis Intermediates

The quinoline (B57606) scaffold is a well-established and privileged structure in organic synthesis, serving as a precursor to a vast array of functional molecules. thesciencein.orgias.ac.in 4-Methyl-2-(1-pyrrolidinyl)quinoline, as a substituted quinoline, is a valuable intermediate due to the reactivity of its core structure and substituents. The presence of the 4-methyl group (lepidine moiety) offers a site for condensation reactions, while the quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions.

The 2-pyrrolidinyl group, an electron-donating substituent, activates the quinoline ring, influencing the regioselectivity of subsequent chemical transformations. This makes the compound a strategic starting material for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. mdpi.com For instance, quinoline derivatives are central to the synthesis of antimalarial drugs, anti-inflammatory agents, and kinase inhibitors. nih.govnih.gov The specific substitution pattern of this compound allows for tailored synthetic routes to target molecules with desired biological or physical properties. While direct literature on the use of this specific compound as an intermediate is sparse, the known reactivity of its components suggests its utility in creating diverse molecular architectures.

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. Quinoline and its derivatives are frequently used as building blocks to construct larger, more complex fused heterocyclic systems. thesciencein.orgias.ac.in The nitrogen atom in the quinoline ring and the potential for functionalization at various positions make it an ideal synthon.

This compound can be envisioned as a foundational unit for creating polycyclic structures. For example, the quinoline core can be annulated with other rings to form acridines, phenanthrolines, or other complex systems. The synthesis of such compounds often involves reactions that build upon the existing quinoline framework. nih.gov The 4-methyl group, in particular, can participate in cyclization reactions, such as the Doebner-von Miller reaction, to form new rings. nih.gov The pyrrolidinyl group can influence the electronic properties of the system and may also serve as a handle for further synthetic modifications. The construction of these complex systems is crucial for developing novel compounds with unique three-dimensional structures and tailored functionalities. mdpi.comresearchgate.net

Potential in Materials Science

The rigid, aromatic structure of the quinoline ring makes it an attractive component for advanced materials. Its incorporation into polymers and dyes can lead to materials with interesting thermal, electronic, and optical properties.

Polyquinolines are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and unique optoelectronic properties. researchgate.net These polymers often exhibit fluorescence and can be used in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netontosight.ai The properties of polyquinolines can be tuned by modifying the structure of the quinoline monomer.

Incorporating this compound into a polymer backbone could impart specific characteristics. The electron-donating pyrrolidinyl group would be expected to influence the polymer's electronic properties, potentially lowering the bandgap and red-shifting its fluorescence spectrum. The 4-methyl group can enhance solubility and processability of the resulting polymer. The general properties of related polyquinolines suggest that polymers derived from this monomer could be soluble in common organic solvents and possess high glass transition temperatures. ontosight.ai

Table 1: Representative Properties of Functional Polyquinolines This table presents typical data for functionalized polyquinolines to illustrate the potential properties of polymers containing this compound, based on analogous systems.

Property Typical Value for Functional Polyquinolines Potential Influence of this compound
Glass Transition Temp. (Tg) 240-340 °C High thermal stability expected
Decomposition Temp. (TGA) > 400 °C Excellent thermal resistance
Solubility Soluble in m-cresol, chloroform Methyl group may enhance solubility
Photoluminescence (PL) Max Blue to Red emission (400-650 nm) Electron-donating group may cause a red-shift

| Quantum Efficiency (LEDs) | 0.001 - 0.1% | Dependant on final polymer structure and device fabrication |

The extended π-conjugated system of the quinoline ring makes it an excellent chromophore. Consequently, many synthetic dyes and pigments are based on the quinoline structure, often falling into categories like azo dyes, cyanine (B1664457) dyes, or methine dyes. niscpr.res.innih.govniscpr.res.in These dyes are used in textiles, printing, and as fluorescent markers in biological applications. nih.gov

This compound can serve as a core structure or a coupling component in the synthesis of new dyes. The electron-donating nature of the 2-pyrrolidinyl group can act as a powerful auxochrome, enhancing the color intensity and shifting the absorption wavelength to longer, more visible regions (a bathochromic shift). nih.gov For example, it could be diazotized and coupled with other aromatic compounds to form novel azo dyes with potentially vibrant colors and good lightfastness properties. niscpr.res.inniscpr.res.in The specific shade and properties would be highly dependent on the final molecular structure of the dye.

Applications in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a key technique used to enhance the detection and separation of analytes. mdpi.com This involves chemically modifying the target molecule to improve its volatility, thermal stability, or, most commonly, its detectability by introducing a chromophoric or fluorophoric tag. nih.gov

While this compound itself is not a derivatizing agent, its quinoline core is a feature of several important reagents used for the quantitative analysis of compounds like aliphatic amines, which lack a native chromophore for UV-Vis or fluorescence detection. nih.govsigmaaldrich.com The quinoline moiety provides the strong UV absorbance and/or fluorescence necessary for sensitive detection in methods like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

For example, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 2-hydrazinoquinoline (B107646) (HQ) are specifically designed to react with primary and secondary amines or carbonyl compounds, respectively. sigmaaldrich.comnih.gov The reaction attaches the quinoline tag to the analyte, allowing for its sensitive quantification. The use of such reagents offers significant advantages, including high selectivity, formation of stable derivatives, and mild reaction conditions. sigmaaldrich.com This principle highlights the utility of the quinoline scaffold in developing powerful analytical methods for trace-level analysis in complex samples. nih.govasianpubs.org

Table 2: Examples of Quinoline-Based Derivatizing Reagents for HPLC

Reagent Name Target Analyte Functional Group Detection Method Reference
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) Primary and Secondary Amines Fluorescence / UV sigmaaldrich.com
2-hydrazinoquinoline (HQ) Aldehydes, Ketones, Carboxylic Acids Mass Spectrometry / UV nih.gov
1,3-oxazinoquinolin-4-one (Oq) based reagents Primary and Secondary Amines Mass Spectrometry nih.gov

| Quinoline-based chiral reagents (e.g., with L-proline) | Chiral Amines (e.g., β-blockers) | UV / Fluorescence | asianpubs.orgresearchgate.net |

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational framework, future research should focus on developing more efficient, versatile, and regioselective pathways. researchgate.netiipseries.org The exploration of novel catalysts, including transition metals and nanocatalysts, could lead to higher yields and milder reaction conditions. acs.orgnih.gov For instance, microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating the synthesis of similar quinoline derivatives, suggesting a viable path for optimizing the production of 4-Methyl-2-(1-pyrrolidinyl)quinoline. derpharmachemica.com

Future synthetic explorations could focus on:

One-Pot Reactions: Designing multi-component reactions that combine commercially available anilines, aldehydes, or ketones to construct the quinoline core in a single, efficient step. nih.govderpharmachemica.com

Catalyst Development: Investigating novel catalysts, such as magnetic nanoparticles or ionic liquids, that can be easily recovered and reused, thereby reducing cost and environmental impact. nih.govacs.org

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, scalability, and safety compared to traditional batch processes. bas.bg

Advanced Spectroscopic and Structural Elucidation Techniques

A precise understanding of the three-dimensional structure and electronic properties of this compound is fundamental for elucidating its mechanism of action and designing more potent analogs. While standard techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights. derpharmachemica.comresearchgate.net

Future research should leverage:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and confirm connectivity.

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths, angles, and intermolecular interactions, which are critical for understanding its physical properties and for computational modeling. researchgate.net

Computational Spectroscopy: Employing Density Functional Theory (DFT) calculations to predict and interpret experimental spectra (IR, Raman, NMR), providing a powerful link between theoretical models and empirical data. nist.gov

Table 1: Spectroscopic Data for Related Quinoline Scaffolds

This table presents typical spectroscopic data for key functional groups found in related quinoline compounds, which can serve as a reference for the characterization of this compound.

Spectroscopic TechniqueFunctional Group/ProtonTypical Chemical Shift/FrequencyReference
¹H-NMR Quinoline Ring Protonsδ 7.0 - 8.8 ppm researchgate.net
Methyl Group (-CH₃)δ 2.7 - 2.8 ppm researchgate.net
¹³C-NMR Quinoline Ring Carbonsδ 113 - 148 ppm derpharmachemica.com
IR Spectroscopy Aromatic C-H Stretch3030 cm⁻¹ derpharmachemica.com
C=N Stretch1650 cm⁻¹ derpharmachemica.com
Mass Spectrometry Molecular Ion Peak (M+)m/z corresponding to molecular weight derpharmachemica.comneliti.com

High-Throughput Screening in SAR Studies

Structure-Activity Relationship (SAR) studies are vital for identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds, significantly accelerating the SAR process. For this compound, an HTS campaign involving a library of synthesized analogs could rapidly identify derivatives with improved potency and selectivity.

Future SAR studies should focus on:

Systematic Modification: Synthesizing analogs with modifications at the 4-position (methyl group) and on the pyrrolidine (B122466) ring to probe the effect of steric and electronic properties on activity. The pyrrolidine ring, in particular, is a versatile scaffold that allows for fine-tuning of a molecule's physicochemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures. researchgate.netspringernature.com These computational tools can be applied to design new derivatives of this compound with optimized properties.

Key applications of AI/ML in future research include:

De Novo Drug Design: Using generative models, such as recurrent neural networks (RNNs), to design novel quinoline derivatives with desired pharmacological profiles. mdpi.com

Virtual Screening: Employing ML algorithms to screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target, thereby reducing the time and cost of experimental screening. researchgate.netspringernature.com

Predictive Modeling: Developing AI-powered models to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties, helping to identify and eliminate unpromising candidates early in the design process. cam.ac.uk Researchers have already developed platforms that combine automated experiments with AI to predict chemical reactivity, which could greatly speed up the process of creating new derivatives. ijpsjournal.com

Sustainable and Environmentally Friendly Synthesis (Green Chemistry)

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on the synthesis of this compound and its derivatives should prioritize the development of sustainable methods.

Promising green chemistry approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. acs.org

Eco-Friendly Catalysts: Employing biodegradable and renewable catalysts, such as formic acid, or highly efficient nanocatalysts that can be used in small quantities and recycled. nih.gov

Energy-Efficient Methods: Utilizing techniques like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Table 2: Comparison of Synthetic Methods for Quinoline Derivatives

This table compares traditional and modern green synthesis approaches that could be adapted for this compound.

MethodConditionsAdvantagesDisadvantagesReference
Doebner-von Miller Reaction Harsh acids, high temperatureWell-establishedPoor yields, hazardous waste researchgate.netderpharmachemica.com
Friedländer Synthesis Strong base or acid catalystGood for polysubstituted quinolinesCan require harsh conditions nih.govderpharmachemica.com
Microwave-Assisted Synthesis Shorter reaction times, often solvent-freeRapid, high yields, energy efficientSpecialized equipment needed derpharmachemica.com
Nanocatalyst-Mediated Synthesis Mild conditions, recyclable catalystHigh efficiency, reusability, environmentally friendlyCatalyst preparation can be complex acs.orgnih.gov
Formic Acid Catalysis Biodegradable catalyst, milder conditionsAligns with green chemistry principlesMay not be universally applicable

Q & A

What are the recommended synthetic routes and characterization methods for 4-Methyl-2-(1-pyrrolidinyl)quinoline?

Level: Basic
Answer:
Synthesis typically involves acylation or substitution reactions on quinoline precursors. For example, piperidine or pyrrolidine derivatives can be introduced via nucleophilic substitution under reflux conditions using polar aprotic solvents like DMF. Purity is confirmed via GC-MS (to detect molecular ions and fragmentation patterns) and HPLC. Structural validation employs 1^1H/13^13C NMR to confirm substituent positions and IR spectroscopy for functional group analysis. Melting points and solubility profiles (e.g., DMSO compatibility) should be determined experimentally .

Which analytical techniques are critical for resolving structural ambiguities in substituted quinolines?

Level: Basic
Answer:

  • Mass Spectrometry (GC-MS/LC-MS): Identifies molecular ion peaks (e.g., m/z 415 [M+H]+ in related compounds) and fragmentation patterns to infer substituent positions .
  • NMR Spectroscopy: 1^1H NMR distinguishes aromatic protons and substituent environments (e.g., pyrrolidinyl protons at δ 1.5–2.5 ppm). 13^13C NMR confirms carbonyl or heterocyclic carbons .
  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives, critical for SAR studies .

How can researchers evaluate the selectivity of this compound as a TRPC4 channel blocker?

Level: Advanced
Answer:

  • Electrophysiological Assays: Measure IC50_{50} values using patch-clamp techniques on TRPC4-expressing cells. Compare inhibition against TRPC3/5/6 (e.g., ML204 shows 19-fold selectivity over TRPC6 and 9-fold over TRPC5) .
  • Fluorescence-Based Calcium Imaging: Use Fura-2 or Fluo-4 dyes to quantify intracellular Ca2+^{2+} flux in response to channel activation (e.g., carbachol for TRPC4). Selectivity is confirmed by testing on TRPV1, TRPA1, and TRPM8 channels at concentrations up to 22 µM .

What experimental designs are appropriate for assessing the anticancer potential of this compound derivatives?

Level: Advanced
Answer:

  • In Vitro Cytotoxicity Assays: Use MTT/XTT on cancer cell lines (e.g., HeLa, PC3) with non-cancerous fibroblasts as controls. IC50_{50} values ≤10 µM indicate promising activity .
  • Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting evaluates pro-apoptotic proteins (e.g., Bax, Caspase-3) .

How should researchers design antimicrobial activity studies for quinoline derivatives?

Level: Advanced
Answer:

  • Broth Microdilution Assays: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
  • Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects over 24 hours. Synergy with existing antibiotics can be tested via checkerboard assays .

What strategies optimize the pharmacokinetic properties of this compound derivatives?

Level: Advanced
Answer:

  • Structural Fluorination: Introduce fluorine at C-4 or C-6 to enhance metabolic stability and bioavailability. Fluorinated analogs show improved logP and membrane permeability .
  • Prodrug Design: Esterify hydroxyl groups to increase solubility. For example, 4-hydroxy-2-methylquinoline derivatives are acetylated for enhanced oral absorption .

How can contradictory IC50_{50}50​ values in TRPC4 inhibition assays be resolved?

Level: Advanced
Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293-TRPC4 vs. primary neurons) and agonist concentrations (e.g., 10 µM carbachol).
  • Data Normalization: Use internal controls (e.g., ML204 as a reference inhibitor) and replicate experiments across labs. Discrepancies between fluorescence (IC50_{50} = 0.96 µM) and electrophysiological (IC50_{50} = 2.6 µM) methods may arise from assay sensitivity differences .

What computational tools support structure-activity relationship (SAR) studies of quinoline derivatives?

Level: Advanced
Answer:

  • PASS Software: Predicts biological activity profiles (e.g., anticancer, antimicrobial) based on structural motifs.
  • SwissADME: Evaluates drug-likeness (Lipinski’s Rule of Five) and pharmacokinetic parameters (e.g., BBB permeability). Molecular docking (AutoDock Vina) identifies binding interactions with targets like TRPC4 or topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.